molecular formula C20H17ClN2O2 B11122495 (6-Chloro-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone

(6-Chloro-2-phenylquinolin-4-yl)(morpholin-4-yl)methanone

Cat. No.: B11122495
M. Wt: 352.8 g/mol
InChI Key: CBYBHWROHBYZND-UHFFFAOYSA-N
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Description

6-Chloro-4-(morpholine-4-carbonyl)-2-phenylquinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(morpholine-4-carbonyl)-2-phenylquinoline typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Morpholine-4-carbonyl Substitution: The morpholine-4-carbonyl group can be introduced through a nucleophilic substitution reaction using morpholine and a suitable carbonylating agent like phosgene or triphosgene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(morpholine-4-carbonyl)-2-phenylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases like malaria and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-(morpholine-4-carbonyl)-2-phenylquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-hydroxy-8-methyl-3-(morpholine-4-carbonyl)quinolin-2(1H)-one: A similar compound with a hydroxyl group at the 4-position.

    4-(Morpholine-4-carbonyl)phenyl derivatives: Compounds with similar morpholine-4-carbonyl substitution but different core structures.

Uniqueness

6-Chloro-4-(morpholine-4-carbonyl)-2-phenylquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a quinoline core with a morpholine-4-carbonyl group and a chlorine atom at the 6-position makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H17ClN2O2

Molecular Weight

352.8 g/mol

IUPAC Name

(6-chloro-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C20H17ClN2O2/c21-15-6-7-18-16(12-15)17(20(24)23-8-10-25-11-9-23)13-19(22-18)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2

InChI Key

CBYBHWROHBYZND-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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